3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c27-17(11-25-12-21-15-4-2-1-3-14(15)19(25)28)24-8-5-13(6-9-24)26-20(29)18-16(22-23-26)7-10-30-18/h1-4,7,10,12-13H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFANKEZPUDEVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CN4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" typically involves multi-step procedures, starting with the formation of the quinazolinone core. The process often includes:
Condensation of anthranilic acid with formamide to form 2-aminobenzamide.
Cyclization to form the quinazolinone ring.
Acetylation of the resulting quinazolinone.
The piperidine and thienotriazinone fragments are prepared separately and then coupled with the intermediate quinazolinone derivative under specific conditions involving catalysts and solvents conducive to the reaction.
Industrial Production Methods: For large-scale production, the synthetic routes are optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance reaction efficiency and scalability. Reagent recycling and byproduct management are critical components to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several chemical reactions, notably:
Oxidation: Undergoes oxidation at specific positions on the thienotriazinone ring.
Reduction: The quinazolinone moiety can be reduced under catalytic hydrogenation conditions.
Substitution: The piperidine ring can be a site for nucleophilic substitution, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like potassium permanganate.
Reduction: Often uses hydrogen gas in the presence of palladium on carbon.
Substitution: Typically employs nucleophiles like alkoxides under mild to moderate conditions.
Major Products:
Oxidation: Produces hydroxylated derivatives.
Reduction: Yields reduced forms of the quinazolinone.
Substitution: Generates various substituted derivatives with potential for further functionalization.
Scientific Research Applications
Biology: Its biological activity, particularly due to the quinazolinone and thienotriazinone cores, makes it a candidate for enzyme inhibition studies and molecular probes in biochemical assays.
Medicine: Exhibits potential as a lead compound in drug discovery, particularly in targeting specific enzymes and receptors associated with various diseases, including cancer and neurodegenerative disorders.
Industry: Employed as a precursor in the synthesis of dyes, pigments, and other specialty chemicals used in various industrial applications.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets, primarily enzymes and receptors. The quinazolinone moiety is known for its inhibitory activity against kinases and other enzymes, disrupting cellular signaling pathways. The piperidine and thienotriazinone components further enhance its binding affinity and specificity, leading to more effective inhibition and therapeutic potential.
Comparison with Similar Compounds
Compared to other quinazolinone and piperidine derivatives, "3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" stands out due to the inclusion of the thienotriazinone ring, which imparts unique chemical and biological properties. Similar compounds include:
Quinazolinone-based kinase inhibitors.
Piperidine derivatives used in neuropharmacology.
Thienotriazinone-containing molecules studied for their antiviral properties.
Its combination of these three distinct moieties makes it a versatile and valuable compound in research and industrial applications.
This compound's intriguing structure and diverse reactivity render it a fascinating subject for continued research and development across multiple scientific disciplines.
Biological Activity
The compound 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, molecular docking studies, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 416.4 g/mol . The structure includes a quinazoline moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.4 g/mol |
| CAS Number | 2034518-51-7 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common approach includes:
- Formation of the quinazoline core through cyclization reactions.
- Acetylation of the piperidine ring.
- Coupling reactions to introduce the thieno[3,2-d][1,2,3]triazin moiety.
These steps are often optimized using various solvents and catalysts to enhance yield and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of derivatives related to this compound. For instance, compounds featuring similar structural motifs were tested against various bacterial strains using the tube dilution technique. Notably:
- Compounds exhibiting significant activity were compared to standard drugs such as ciprofloxacin and fluconazole.
- The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives had comparable or superior efficacy against specific pathogens.
Anticancer Activity
The anticancer properties were assessed using the MTT assay on several cancer cell lines:
- The compound demonstrated cytotoxic effects with IC50 values indicating moderate activity compared to established chemotherapeutics like 5-fluorouracil.
- Molecular docking studies suggested potential interactions with key targets involved in cancer progression, such as topoisomerases and kinases.
Case Studies
- Study on Antimicrobial Efficacy : A study published in PMC reported that synthesized derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The most active compounds had MIC values in the low micromolar range, indicating their potential as new antimicrobial agents .
- Anticancer Activity Assessment : Another investigation highlighted that certain 4-oxoquinazoline derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with further analysis revealing mechanisms involving apoptosis induction .
Molecular Docking Studies
Molecular docking simulations have been pivotal in elucidating the binding affinities and interactions of this compound with various biological targets:
- Docking studies indicated strong hydrogen bonding interactions with key amino acid residues in target proteins.
- These computational analyses help predict the pharmacokinetic profiles and optimize lead compounds for further development.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound, and how can purity be validated?
Methodological Answer: The synthesis of quinazolinone-triazine hybrids typically involves multi-step reactions. Key steps include:
- Coupling reactions : Piperidine-acetyl derivatives are coupled with thieno-triazinone cores using catalysts like cesium carbonate in solvents such as dimethylformamide (DMF) or ethanol .
- Functional group modifications : Temperature control (e.g., reflux conditions) is critical for intermediates like triazole or thiazolidinone formations .
- Purification : Recrystallization in methanol/ethanol or column chromatography ensures purity .
Q. Validation Techniques :
Q. Table 1: Synthesis Conditions from Literature
| Step | Reagents/Catalysts | Solvent | Temperature | Key Outcome | Reference |
|---|---|---|---|---|---|
| Coupling | Cs₂CO₃ | DMF | 80°C | Piperidine-acetyl intermediate | |
| Cyclization | NaHCO₃ | Ethanol | Reflux | Thieno-triazinone formation | |
| Purification | Methanol | - | RT | Crystallization (≥95% purity) |
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identifies proton environments (e.g., quinazolinone aromatic protons) and carbon骨架 .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxoquinazolinone moiety) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₁N₇O₃S: 476.1504) .
- HPLC : Assesses purity (>98% for biological assays) .
Advanced Research Questions
Q. How do structural modifications (e.g., piperidine or triazine substituents) influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies suggest:
Q. Experimental Design :
Q. Table 2: Biological Activity of Structural Analogs
| Compound Modification | Target Activity (IC₅₀/MIC) | Mechanism | Reference |
|---|---|---|---|
| Piperidine-ethyl group | Chk1 kinase: 1.2 µM | Antiallosteric binding | |
| Thiazole-triazine core | E. coli: 8 µg/mL | DNA gyrase inhibition |
Q. How can researchers resolve contradictions in reported biological activities across experimental models?
Methodological Answer: Discrepancies may arise from:
Q. Resolution Strategies :
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate:
- Lipophilicity (LogP) : ~3.2 (optimal for blood-brain barrier penetration) .
- CYP450 interactions : Low inhibition risk for CYP3A4 .
- Molecular Dynamics (MD) Simulations : Assess stability in biological membranes (e.g., 100-ns simulations in POPC lipid bilayers) .
Q. How can researchers optimize yield in large-scale synthesis without compromising purity?
Methodological Answer:
- Process intensification : Use flow chemistry for exothermic steps (e.g., cyclization) to control temperature .
- Catalyst screening : Transition from Cs₂CO₃ to recyclable polymer-supported catalysts (e.g., PS-DMAP) .
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
